molecular formula C14H11ClO3 B057220 2-(2-(4-Chlorophenoxy)phenyl)acetic acid CAS No. 25563-04-6

2-(2-(4-Chlorophenoxy)phenyl)acetic acid

Cat. No. B057220
CAS RN: 25563-04-6
M. Wt: 262.69 g/mol
InChI Key: ALMJMOPIBISVHZ-UHFFFAOYSA-N
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Patent
US08580972B2

Procedure details

27.8 g (216 mmol) of 4-chlorophenol and 47 g (205 mmol) of methyl 2-bromophenylacetate were suspended in 790 mL of dioxane. The mixture was heated to 48° C. and 141 g of cesium carbonate, 4.5 g of glycine and 8.6 g of cuprous chloride were added. The resulting suspension was heated to reflux and stirred at this temperature for 5 days. After cooling down to room temperature, the solid was removed by filtration, washed with 100 mL of dioxane, and discarded. The mother liquors were combined and concentrated under vacuum. 100 mL of ethyl acetate were added to the residue, and the pH was adjusted to 1 with HCl 2 M. The organic phase was extracted, washed with brine and dried. The solvent was removed under vacuum. 100 mL of water were added to the residue, and the pH was adjusted to 1 with HCl 2 M. The resulting suspension was stirred and filtered, to obtain 41 g of 2-(4-chlorophenoxy)phenylacetic acid (compound XIVb) as a brown solid. Yield: 76.1%.
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
141 g
Type
reactant
Reaction Step Three
Quantity
4.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
8.6 g
Type
reactant
Reaction Step Three
Quantity
790 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Br[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][C:17]([O:19]C)=[O:18].C(=O)([O-])[O-].[Cs+].[Cs+].NCC(O)=O>O1CCOCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH2:16][C:17]([OH:19])=[O:18])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
27.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Step Two
Name
Quantity
47 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CC(=O)OC
Step Three
Name
Quantity
141 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
4.5 g
Type
reactant
Smiles
NCC(=O)O
Name
cuprous chloride
Quantity
8.6 g
Type
reactant
Smiles
Step Four
Name
Quantity
790 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
48 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
WASH
Type
WASH
Details
washed with 100 mL of dioxane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
100 mL of ethyl acetate were added to the residue
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
100 mL of water were added to the residue
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
ClC1=CC=C(OC2=C(C=CC=C2)CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: PERCENTYIELD 76.1%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.